Mavorixafor (trihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mavorixafor (trihydrochloride) is an orally bioavailable CXCR4 antagonist . It’s a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors . It’s being developed by X4 Pharmaceuticals and has been tested in clinical trials for WHIM syndrome, melanoma, and renal cell carcinoma .
Molecular Structure Analysis
Mavorixafor (trihydrochloride) has a molecular formula of C21H30Cl3N5 and a molecular weight of 458.86 .Physical And Chemical Properties Analysis
Mavorixafor (trihydrochloride) is a light yellow to yellow solid . It should be stored at 4°C in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month in sealed storage, away from moisture .Aplicaciones Científicas De Investigación
Immune Cell Modulation in Melanoma
Mavorixafor, a CXCR4 chemokine receptor inhibitor, modulates immune cell trafficking. A study demonstrated its ability to enhance immune cell infiltration and activation in the tumor microenvironment (TME) of melanoma patients. This suggests potential benefits for melanoma treatment when combined with other therapies like pembrolizumab (Andtbacka et al., 2022).
Treatment of WHIM Syndrome
Mavorixafor showed promising results in treating WHIM (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) syndrome, a rare primary immunodeficiency. It effectively mobilizes white blood cells from the bone marrow, leading to a decrease in infection rates and an improvement in symptoms related to WHIM syndrome (Dale et al., 2020).
Advanced Renal Cell Carcinoma Treatment
In a study involving patients with metastatic clear cell renal cell carcinoma (ccRCC) unresponsive to nivolumab monotherapy, mavorixafor combined with nivolumab showed potential antitumor activity. This combination therapy enhanced antitumor immune responses, indicating its potential for treating advanced ccRCC (Choueiri et al., 2021).
Peripheral White Blood Cell Count Increase
Mavorixafor's effectiveness extends to increasing peripheral white blood cell counts in various diseases. It has shown significant effects in enhancing total peripheral WBC counts and WBC subsets in patients with different disease states, including ccRCC, WHIM syndrome, and Waldenström's macroglobulinemia (Dale et al., 2021).
Waldenström's Macroglobulinemia Treatment
Studies on Waldenström's macroglobulinemia (WM) showed that mavorixafor, combined with ibrutinib, reduced IgM levels and enhanced the response to B-cell-targeted therapies. This combination was well tolerated and resulted in meaningful decreases in IgM levels, suggesting a potential role in treating WM (Treon et al., 2021).
Mecanismo De Acción
Mavorixafor is a selective allosteric antagonist of the CXCR4 receptor on HIV, preventing the virus from entering and infecting healthy cells . It’s specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro . It strongly inhibits viral infection by all CXCR4 using virus (including virus using CXCR4 alone and/or virus using CXCR4 and CCR5) in vitro .
Direcciones Futuras
Mavorixafor (trihydrochloride) is being investigated for use/treatment in HIV infection . It’s also being studied for its potential to increase immune cell infiltration and inflammatory status of the tumor microenvironment in patients with melanoma . The company is on track to submit NDA for mavorixafor early in 2H 2023 .
Propiedades
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H/t19-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQTOSCZZCGHB-VLEZWVESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.